2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide is a small molecule identified as a promising lead compound for the development of novel anticancer therapies. [] It exhibits specific binding affinity for the hemopexin-like domain of matrix metalloproteinase-9 (MMP-9). [] This domain plays a crucial role in cancer cell migration and invasion by facilitating interactions with cell surface proteins and activating downstream signaling pathways. []
While the provided papers do not explicitly describe the complete synthesis of 2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide, they indicate its development through an in silico docking approach followed by evaluation using biochemical and biological techniques. [] This approach likely involved virtual screening of compound libraries against the target protein, MMP-9, followed by synthesis and testing of promising candidates. []
2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its anticancer activity by selectively binding to the hemopexin-like domain of MMP-9. [] This binding disrupts the homodimerization of MMP-9, hindering its association with cell surface proteins like CD44 and α4β1 integrin. [] Consequently, this disruption inhibits the activation of downstream signaling pathways, including the EGFR-MAP kinase pathway, which are crucial for promoting tumor cell growth, migration, and invasion. []
The primary application of 2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide, as highlighted in the provided literature, is as a potential anticancer agent. [] Its specific targeting of the MMP-9 hemopexin domain, without affecting the catalytic activity of MMP-9, distinguishes it from traditional MMP inhibitors and suggests a novel approach to developing antimetastatic therapies. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8